2-chloro-6-fluoro-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzamide
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Overview
Description
2-chloro-6-fluoro-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzamide is a complex organic compound that features a benzamide core substituted with chloro and fluoro groups, and an ethyl linkage to a thiazole ring bearing a methoxyphenyl group
Mechanism of Action
Mode of Action
The presence of a thiazole ring and a benzamide group in its structure suggests that it might interact with its targets through hydrogen bonding or pi-stacking
Biochemical Pathways
Thiazole-containing compounds have been shown to exhibit diverse biological activities, including analgesic and anti-inflammatory effects . This suggests that the compound might affect pathways related to pain and inflammation, but further studies are needed to confirm this.
Pharmacokinetics
The presence of a methoxy group and a fluorine atom in its structure suggests that it might have good bioavailability due to increased lipophilicity . .
Result of Action
Given the potential analgesic and anti-inflammatory activities of thiazole-containing compounds , it is possible that the compound might have similar effects
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-fluoro-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Methoxyphenyl Group: This step can be achieved through a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 4-methoxyphenyl is coupled with the thiazole ring.
Formation of the Benzamide Core: The benzamide core is synthesized by reacting 2-chloro-6-fluorobenzoyl chloride with the thiazole derivative under basic conditions.
Linkage Formation: The final step involves the formation of the ethyl linkage between the benzamide core and the thiazole ring, which can be achieved through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a phenol derivative.
Reduction: Reduction reactions can occur at the carbonyl group of the benzamide, potentially leading to the formation of an amine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Phenol derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory, anticancer, or antimicrobial drugs.
Biological Studies: It can be used as a probe to study biological pathways and interactions, especially those involving thiazole and benzamide derivatives.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
2-chloro-6-fluoro-N-(2-(2-(4-hydroxyphenyl)thiazol-4-yl)ethyl)benzamide: Similar structure but with a hydroxy group instead of a methoxy group.
2-chloro-6-fluoro-N-(2-(2-(4-methylphenyl)thiazol-4-yl)ethyl)benzamide: Similar structure but with a methyl group instead of a methoxy group.
2-chloro-6-fluoro-N-(2-(2-(4-nitrophenyl)thiazol-4-yl)ethyl)benzamide: Similar structure but with a nitro group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in 2-chloro-6-fluoro-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzamide can influence its electronic properties and reactivity, making it distinct from its analogs. This can affect its binding affinity and specificity towards biological targets, as well as its physical and chemical properties.
Properties
IUPAC Name |
2-chloro-6-fluoro-N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFN2O2S/c1-25-14-7-5-12(6-8-14)19-23-13(11-26-19)9-10-22-18(24)17-15(20)3-2-4-16(17)21/h2-8,11H,9-10H2,1H3,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAFYEKUIMUWHDN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C3=C(C=CC=C3Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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